1-Cyclopentyl-2-(piperidin-2-yl)propan-1-one
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Overview
Description
1-Cyclopentyl-2-(piperidin-2-yl)propan-1-one is an organic compound with the molecular formula C13H23NO and a molecular weight of 209.33 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a cyclopentyl group and a piperidinyl group attached to a propanone backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-2-(piperidin-2-yl)propan-1-one typically involves the reaction of cyclopentanone with piperidine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by nucleophilic addition to the cyclopentanone . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, recrystallization, and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-2-(piperidin-2-yl)propan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Formation of cyclopentyl carboxylic acid or cyclopentyl ketone derivatives.
Reduction: Formation of cyclopentyl alcohol derivatives.
Substitution: Formation of various substituted cyclopentyl derivatives.
Scientific Research Applications
1-Cyclopentyl-2-(piperidin-2-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-2-(piperidin-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-1-yl)propan-2-ol: A similar compound with a piperidinyl group attached to a propanol backbone.
1-(Pyrimidin-2-yl)propan-1-one: A compound with a pyrimidinyl group attached to a propanone backbone.
2,2-Dimethyl-1-pyridin-2-yl-propan-1-one: A compound with a pyridinyl group and dimethyl substitution on the propanone backbone.
Uniqueness
1-Cyclopentyl-2-(piperidin-2-yl)propan-1-one is unique due to its specific combination of a cyclopentyl group and a piperidinyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H23NO |
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Molecular Weight |
209.33 g/mol |
IUPAC Name |
1-cyclopentyl-2-piperidin-2-ylpropan-1-one |
InChI |
InChI=1S/C13H23NO/c1-10(12-8-4-5-9-14-12)13(15)11-6-2-3-7-11/h10-12,14H,2-9H2,1H3 |
InChI Key |
YBTWDYPWBZONAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCN1)C(=O)C2CCCC2 |
Origin of Product |
United States |
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